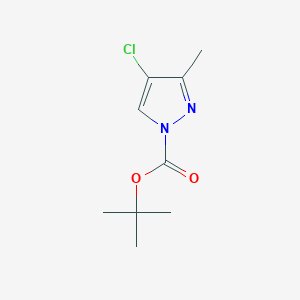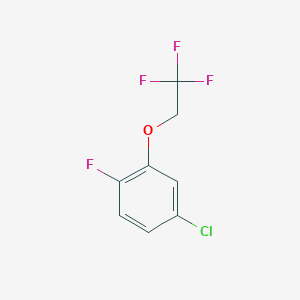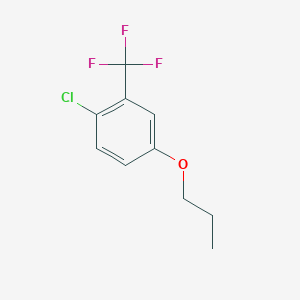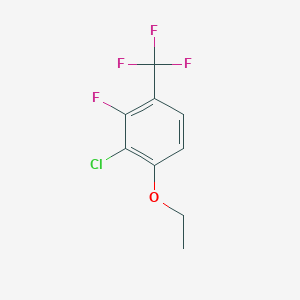
1,2,3-Trichloro-4-(propan-2-yloxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Trichloro-4-(propan-2-yloxy)benzene is an organic compound with the molecular formula C9H9Cl3O It is a derivative of benzene, where three chlorine atoms and one propan-2-yloxy group are substituted on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trichloro-4-(propan-2-yloxy)benzene typically involves the chlorination of benzene followed by the introduction of the propan-2-yloxy group. One common method is the direct chlorination of benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting trichlorobenzene is then reacted with isopropanol in the presence of a base like potassium carbonate to introduce the propan-2-yloxy group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
1,2,3-Trichloro-4-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The propan-2-yloxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove chlorine atoms, forming less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less chlorinated benzene derivatives.
科学的研究の応用
1,2,3-Trichloro-4-(propan-2-yloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly those targeting specific pathways involving chlorinated aromatic compounds.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
作用機序
The mechanism by which 1,2,3-Trichloro-4-(propan-2-yloxy)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and the propan-2-yloxy group influence the compound’s reactivity and binding affinity. The pathways involved often include oxidative stress responses and enzyme inhibition, which can lead to various biological effects.
類似化合物との比較
Similar Compounds
1,2,3-Trichlorobenzene: Similar structure but lacks the propan-2-yloxy group.
1,2,4-Trichlorobenzene: Different substitution pattern on the benzene ring.
1,3,5-Trichlorobenzene: Another isomer with a different substitution pattern.
Uniqueness
1,2,3-Trichloro-4-(propan-2-yloxy)benzene is unique due to the presence of the propan-2-yloxy group, which imparts different chemical and physical properties compared to its analogs. This group enhances its solubility in organic solvents and alters its reactivity, making it suitable for specific applications that other trichlorobenzenes may not be able to fulfill.
特性
IUPAC Name |
1,2,3-trichloro-4-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3O/c1-5(2)13-7-4-3-6(10)8(11)9(7)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAXMBKXOKMODK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














